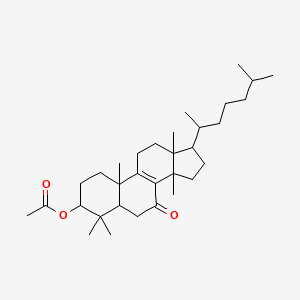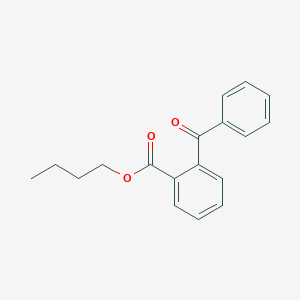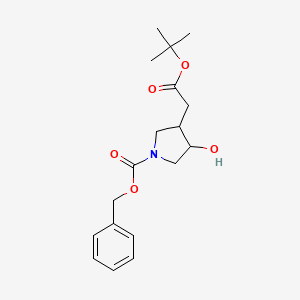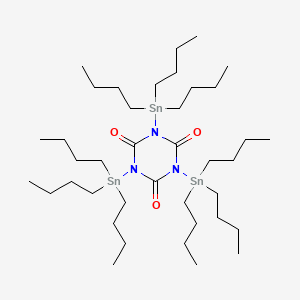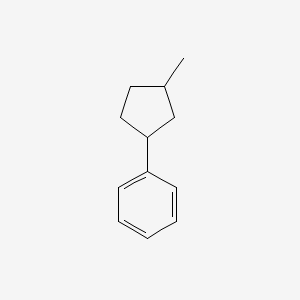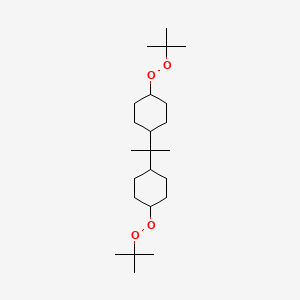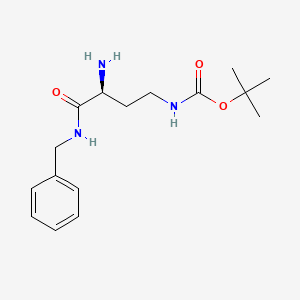![molecular formula C6HClF3N3S B14744698 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1998-60-3](/img/structure/B14744698.png)
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a thiazole ring fused to a pyrimidine ring, with chloro and trifluoromethyl substituents. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable chloro-substituted pyrimidine derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring, to yield different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors involved in disease processes.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity . These interactions lead to downstream effects on cellular signaling pathways and biological processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
7-Chloro[1,3]thiazolo[5,4-d]pyrimidine: Similar in structure but lacks the trifluoromethyl group, which may affect its biological activity and properties.
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine:
Thiazolo[3,2-b][1,2,4]triazole: A related heterocyclic compound with a different ring fusion pattern, which can result in distinct biological activities.
Uniqueness
The uniqueness of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine lies in its combination of chloro and trifluoromethyl substituents, which confer specific electronic and steric properties. These features enhance its binding affinity to molecular targets and contribute to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
1998-60-3 |
|---|---|
Molecular Formula |
C6HClF3N3S |
Molecular Weight |
239.61 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6HClF3N3S/c7-5-12-3(6(8,9)10)2-4(13-5)14-1-11-2/h1H |
InChI Key |
DHXRSAUXQWTQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2S1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
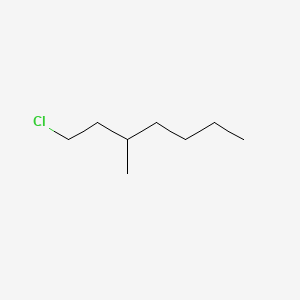
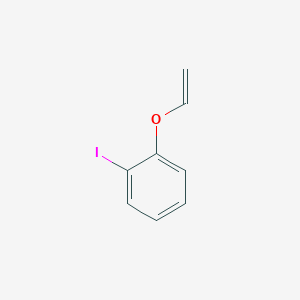
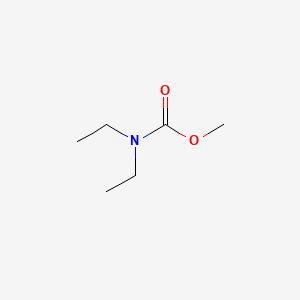
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

